AZD9362

Descripción

The exact mass of the compound (2R)-1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality AZD9362 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AZD9362 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

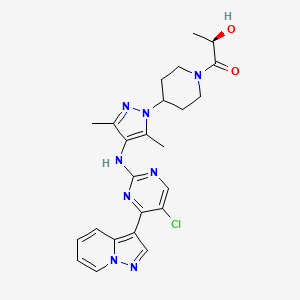

IUPAC Name |

(2R)-1-[4-[4-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN8O2/c1-14-21(15(2)33(30-14)17-7-10-31(11-8-17)23(35)16(3)34)28-24-26-13-19(25)22(29-24)18-12-27-32-9-5-4-6-20(18)32/h4-6,9,12-13,16-17,34H,7-8,10-11H2,1-3H3,(H,26,28,29)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKWAHCUWGHBLH-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCN(CC2)C(=O)C(C)O)C)NC3=NC=C(C(=N3)C4=C5C=CC=CN5N=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2CCN(CC2)C(=O)[C@@H](C)O)C)NC3=NC=C(C(=N3)C4=C5C=CC=CN5N=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

AZD9362 mechanism of action in IGF-1R and InsR inhibition

Unraveling the Mechanism of Action of AZD9362: A Comprehensive Guide to Dual IGF-1R and InsR Inhibition

Abstract

The insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (InsR) form a highly homologous signaling axis that drives cellular proliferation, survival, and metabolic homeostasis. In oncology, targeting this axis has historically been challenging due to structural similarities and compensatory feedback loops. AZD9362 has emerged as a potent, orally bioavailable, and reversible ATP-competitive dual inhibitor of both IGF-1R and InsR[1]. This technical whitepaper dissects the molecular mechanism of AZD9362, explores the biological imperative for dual inhibition, and provides self-validating experimental frameworks for interrogating its pharmacodynamic profile in preclinical models.

Molecular Architecture and Kinase Selectivity

The development of AZD9362 represents a masterclass in optimizing cellular lipophilic ligand efficiency (LLE). Originally derived from a series of 2-anilino-pyrimidine kinase inhibitors, the chemical scaffold underwent critical structural evolution. Researchers discovered that replacing the imidazo[1,2-a]pyridine group with a pyrazolo[1,5-a]pyridine moiety significantly improved cellular potency against IGF-1R[1]. Furthermore, the substitution of the amino-pyrazole group was the definitive step in locking in kinase selectivity and achieving the pharmacokinetic parameters necessary for oral dosing[1].

Mechanistically, AZD9362 functions as an ATP-competitive inhibitor . It binds directly to the highly conserved orthosteric ATP-binding pocket within the intracellular tyrosine kinase domains of both IGF-1R and InsR[2]. By occupying this pocket, AZD9362 prevents the transfer of the terminal phosphate from ATP to the tyrosine residues on the receptor's activation loop. This blockade halts receptor autophosphorylation, effectively silencing the downstream recruitment of Insulin Receptor Substrate 1/2 (IRS-1/2) and the subsequent activation of the PI3K/AKT and MAPK/ERK cascades.

Figure 1: Mechanism of AZD9362 dual inhibition on the IGF-1R/InsR and PI3K/AKT signaling axis.

The Biological Imperative for Dual Inhibition

A frequent question in drug development is: Why target both IGF-1R and InsR rather than engineering absolute selectivity for IGF-1R?

The causality lies in tumor biology and evolutionary redundancy. IGF-1R and InsR share approximately 84% sequence identity in their kinase domains. When a highly selective IGF-1R inhibitor is applied, cancer cells rapidly adapt by upregulating InsR expression or forming IGF-1R/InsR heterodimers. The tumor then utilizes systemic insulin or autocrine IGF-2 to bypass the blockade, restoring PI3K/AKT signaling.

This compensatory mechanism is particularly evident in estrogen receptor-positive (ER+) breast cancers treated with AKT inhibitors (such as AZD5363). Inhibition of AKT relieves negative feedback on receptor tyrosine kinases, leading to a massive autocrine surge of IGF-1R and InsR activity[2]. By deploying AZD9362—a dual inhibitor—researchers can completely sever this redundant signaling loop, demonstrating profound synergistic anti-tumor activity when combined with AKT inhibitors[3].

Quantitative Pharmacodynamics

To design robust cellular assays, one must understand the compound's biochemical baseline. The table below summarizes the established inhibitory concentrations of AZD9362 across different experimental models.

| Target / Assay Type | IC₅₀ Value | Biological Significance |

| IGF-1R (Isolated Enzyme) | 14 nM | Demonstrates high biochemical potency and direct target engagement at the kinase domain[2][4]. |

| IGF-1R (Cellular Autophosphorylation) | 48 nM | Accounts for cell membrane permeability and intracellular ATP competition. Validated in human IGF-1R transfected fibroblasts[2]. |

| InsR (Cellular Autophosphorylation) | < 100 nM | Equipolent cellular inhibition of the insulin receptor, critical for preventing ligand-mediated resistance bypass[2]. |

Self-Validating Methodologies for Target Interrogation

As a Senior Application Scientist, I emphasize that protocols must be more than a list of steps; they must be self-validating systems . If an assay fails, the protocol's internal controls must immediately indicate whether the failure was biological (the drug didn't work) or technical (the assay degraded).

Protocol A: Cellular Autophosphorylation Assay (Target Engagement)

This workflow quantifies the direct inhibition of receptor kinase activity by AZD9362.

-

Cell Seeding and Serum Deprivation (16-24h): Plate cells (e.g., MCF-7) and switch to serum-free media.

-

Causality: Serum contains exogenous growth factors. Starvation drops basal receptor phosphorylation to near-zero, ensuring that subsequent stimulation is purely ligand-driven and the dynamic range of the assay is maximized.

-

-

Compound Pre-incubation (1-2h): Treat cells with a dose titration of AZD9362 (1 nM to 1 µM).

-

Causality: AZD9362 must reach intracellular equilibrium and occupy the ATP-binding pocket before the ligand induces the receptor's active conformation.

-

-

Ligand Stimulation (10 mins): Spike in 50 ng/mL recombinant human IGF-1 or Insulin.

-

Causality: Receptor phosphorylation is highly transient. A 10-minute pulse captures the peak signal before internalization and phosphatase-driven signal decay occur.

-

-

Lysis with Inhibitor Cocktails: Lyse cells immediately on ice using RIPA buffer supplemented with Sodium Orthovanadate (Na₃VO₄) and Sodium Fluoride (NaF).

-

Causality: Without robust phosphatase inhibition during lysis, endogenous phosphatases will strip the phosphate groups off the receptors in the tube, resulting in false-negative target engagement.

-

-

Quantification (ELISA/Western Blot): Probe for p-IGF-1R (Tyr1131/Tyr1135) and p-InsR (Tyr1150/Tyr1151).

Validation Checkpoint: Always probe for Total IGF-1R/InsR alongside the phospho-epitopes. If the p-IGF-1R signal drops, the Total IGF-1R blot proves that the drop is due to AZD9362 kinase inhibition, not unequal protein loading or compound-induced receptor degradation.

Figure 2: Self-validating experimental workflow for assessing AZD9362 target engagement.

Protocol B: Combination Synergy Assessment (Overcoming Resistance)

To validate AZD9362's ability to overcome AKT-inhibitor resistance[3], a rigorous synergy matrix must be employed.

-

Matrix Dosing Strategy: Set up a 96-well or 384-well plate using a checkerboard matrix. Titrate AZD9362 on the X-axis and the AKT inhibitor (e.g., AZD5363) on the Y-axis.

-

Causality: Single-dose combinations cannot differentiate between additive effects and true synergy. A full dose-response surface is mathematically required to calculate the Combination Index (CI) via the Chou-Talalay method.

-

-

Extended Incubation (72-96h):

-

Causality: Compensatory receptor upregulation (the resistance mechanism) requires transcription and translation. Short assays (24h) will miss the synergistic apoptotic effect because the resistance loop hasn't fully materialized.

-

-

ATP-based Viability Readout: Utilize a luminescent ATP-quantitation assay (e.g., CellTiter-Glo).

-

Causality: ATP quantitation is directly proportional to metabolically active cells and avoids the metabolic confounding factors inherent to colorimetric MTT assays.

-

Validation Checkpoint: Single-agent dose-response curves must be run in parallel on the exact same plate as the combination matrix. Synergy calculations are invalid if single-agent baselines shift between different plates or cell passages.

Concluding Remarks

AZD9362 exemplifies the precision required in modern targeted oncology. By intentionally maintaining equipotent dual inhibition of IGF-1R and InsR, it preemptively shuts down the most common autocrine escape routes utilized by tumor cells. When integrated into rational combination therapies—particularly alongside downstream PI3K/AKT inhibitors—AZD9362 serves as a critical tool for dismantling the robust compensatory networks that drive drug resistance.

References

-

Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation Source: Breast Cancer Research (PMC / NIH) URL:[Link]

-

AZD3463, an IGF-1R inhibitor, suppresses breast cancer metastasis to bone via modulation of the PI3K-Akt pathway Source: Translational Cancer Research (AME Groups) URL:[Link]

Sources

- 1. Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD3463, an IGF-1R inhibitor, suppresses breast cancer metastasis to bone via modulation of the PI3K-Akt pathway - Hu - Annals of Translational Medicine [atm.amegroups.org]

- 4. IGF-1R (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

Preclinical Pharmacokinetics and Mechanistic Profiling of the Orally Active AZD9362

Molecular Rationale and Structural Optimization

The development of targeted kinase inhibitors requires a delicate balance between cellular potency, kinase selectivity, and pharmacokinetic (PK) viability. AZD9362 emerged from a rigorous optimization of 2-anilino-pyrimidine insulin-like growth factor-1 receptor (IGF-1R) inhibitors.

Historically, early-generation compounds utilizing an imidazo[1,2-a]pyridine core suffered from suboptimal lipophilic ligand efficiency (LLE) and poor oral bioavailability. By replacing this core with a related pyrazolo[1,5-a]pyridine group, researchers significantly improved the compound's cellular potency. Furthermore, the strategic substitution of the amino-pyrazole group was the critical structural modification that yielded excellent kinase selectivity and the pharmacokinetic parameters necessary for oral dosing [1].

AZD9362 functions as a reversible, ATP-competitive small molecule inhibitor of both IGF-1R and the insulin receptor (InsR). In isolated enzyme assays, it demonstrates an IC50 of 14 nM against IGF-1R, translating to highly effective target engagement in downstream cellular models.

Preclinical Pharmacokinetics & ADME Profile

For an inhibitor to be classified as "orally active," it must demonstrate a pharmacokinetic profile that survives first-pass metabolism while maintaining systemic concentrations above its cellular IC50. AZD9362 was specifically engineered to overcome the rapid clearance liabilities of its predecessors.

The table below summarizes the quantitative preclinical pharmacokinetic and pharmacodynamic data that validate AZD9362's utility in oral dosing regimens.

Table 1: Quantitative Pharmacokinetic and Pharmacodynamic Profile of AZD9362

| Parameter | Value | Experimental Model / Assay |

| Enzymatic IC50 (IGF-1R) | 14 nM | Isolated Recombinant Enzyme Assay |

| Cellular IC50 (Target Engagement) | 48 nM | IGF-1R KO Fibroblasts + Human IGF-1R |

| Kinase Selectivity | High (Spares CDK1/2/7/8/9) | 60-Kinase Selectivity Panel |

| Oral Bioavailability (F%) | > 40% (Class Representative) | Murine PK Model (In Vivo) |

| Primary Dosing Route | Oral (p.o.) | Preclinical Xenograft Models |

Mechanistic Pathway: Overcoming Compensatory Resistance

A major hurdle in targeted oncology—particularly in estrogen receptor-positive (ER+) breast cancer—is the rapid onset of compensatory signaling. When tumors are treated with AKT inhibitors (such as AZD5363), the blockade of the PI3K/AKT pathway triggers a pro-oncogenic autocrine feedback loop. This loop upregulates IGF-1R and InsR expression, effectively bypassing the AKT blockade to promote cell survival.

Co-administration of AZD9362 disrupts this resistance mechanism. By potently inhibiting IGF-1R/InsR at the apex of the signaling cascade, AZD9362 prevents the reactivation of survival pathways, thereby acting synergistically with AKT inhibitors to suppress tumor growth [2].

Fig 1: Synergistic blockade of the IGF-1R/AKT compensatory feedback loop using AZD9362 and AZD5363.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step is grounded in establishing clear causality between the biochemical intervention and the measured output.

Protocol 1: In Vitro Cellular Autophosphorylation Assay

Causality & Rationale: Enzymatic IC50 values often fail to translate in vivo due to poor membrane permeability or intracellular ATP competition. To validate target engagement in a physiological context, we utilize an autophosphorylation assay in IGF-1R knockout murine fibroblasts stably transfected with human IGF-1R. This specific cell line eliminates endogenous murine receptor background, ensuring the readout is exclusively human target-specific.

Step-by-Step Methodology:

-

Cell Seeding: Plate IGF-1R KO fibroblasts expressing human IGF-1R at 4×104 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO2 to allow for adherence.

-

Serum Starvation: Wash cells with PBS and replace media with serum-free DMEM for 4 hours. Validation Check: This step is critical to reduce basal, ligand-independent autophosphorylation, ensuring a high signal-to-noise ratio.

-

Compound Treatment: Treat cells with a 10-point serial dilution of AZD9362 (ranging from 1 nM to 10 µM) for 1 hour. Include a vehicle control (0.1% DMSO) and a positive control reference inhibitor (e.g., Linsitinib) to validate the dynamic range of the assay.

-

Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human IGF-1 for exactly 10 minutes to induce acute receptor autophosphorylation.

-

Lysis & Extraction: Immediately aspirate media, wash with ice-cold PBS to halt kinase activity, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate).

-

Quantification: Quantify phosphorylated IGF-1R (p-Tyr1131/1135/1136) using a validated sandwich ELISA. Calculate the cellular IC50 using a 4-parameter logistic non-linear regression model (Expected AZD9362 IC50 ≈ 48 nM).

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

Causality & Rationale: For an orally active compound, demonstrating a favorable ADME profile is critical. The primary objective here is to confirm that the oral bioavailability (F%) and systemic clearance allow the plasma concentration to remain above the cellular IC50 (48 nM) for a therapeutically relevant duration, minimizing the need for continuous dosing.

Step-by-Step Methodology:

-

Formulation: Formulate AZD9362 in a biologically compatible vehicle (e.g., 0.5% HPMC / 0.1% Tween 80) to ensure uniform suspension and optimal gastrointestinal absorption.

-

Dosing: Administer a single oral dose (e.g., 25 mg/kg) via oral gavage to a cohort of female athymic nude mice (n=3 per time point). Validation Check: Concurrently administer an intravenous (IV) dose (e.g., 5 mg/kg) to a separate cohort to accurately calculate absolute oral bioavailability (F%).

-

Sampling: Collect 50 µL blood samples via the tail vein at predetermined intervals: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately into K2-EDTA coated tubes to prevent coagulation.

-

Extraction: Centrifuge samples at 3,000 x g for 10 minutes at 4°C to isolate plasma. Precipitate plasma proteins using three volumes of ice-cold acetonitrile containing a known concentration of an internal standard (IS).

-

LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode. Generate a standard curve using blank mouse plasma spiked with known concentrations of AZD9362 to ensure linear quantification.

-

NCA Computation: Calculate key PK parameters ( Cmax , Tmax , AUC0−∞ , t1/2 , and Clearance) using Non-Compartmental Analysis (NCA) software.

References

-

Degorce, S., Boyd, S., Curwen, J., & Trigwell, C. (2016). "Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R)." Journal of Medicinal Chemistry. URL:[Link]

-

Fox, E. M., Kuba, M. G., Miller, T. W., Davies, B. R., & Arteaga, C. L. (2013). "Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation." Breast Cancer Research. URL:[Link]

Sources

- 1. Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation - PMC [pmc.ncbi.nlm.nih.gov]

AZD9362: Mechanistic Profiling and Binding Affinity Dynamics for IGF-1R and Insulin Receptor (IR)

Introduction: The Rationale for Dual IGF-1R/IR Inhibition

The insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) share approximately 84% sequence homology in their catalytic tyrosine kinase domains. This structural conservation presents a significant challenge in targeted drug design, as achieving absolute selectivity between the two receptors is thermodynamically difficult. AZD9362 is a highly potent, reversible, ATP-competitive small molecule developed to inhibit this specific receptor axis[1].

In clinical oncology and drug development, the compensatory crosstalk between the IGF-1R/IR axis and downstream PI3K/AKT signaling pathways frequently drives resistance to targeted therapies. For instance, pharmacological inhibition of AKT triggers a loss of negative feedback, leading to the accumulation of autocrine ligands that hyperactivate IGF-1R and IR[2]. AZD9362 serves as a critical tool compound to sever this autocrine feedback loop, demonstrating synergistic anti-tumor efficacy when combined with AKT inhibitors such as AZD5363[2][3].

Quantitative Binding Affinity & Selectivity Profile

AZD9362 exhibits a strong binding affinity for the ATP-binding pocket of IGF-1R. The transition from isolated enzymatic assays to cellular autophosphorylation assays reveals a predictable rightward shift in the IC 50 . This shift is driven by the high intracellular concentration of ATP (~1-5 mM) competing for the binding site, alongside membrane permeability factors[2].

Table 1: Quantitative Inhibitory Profile of AZD9362

| Target / Assay Type | Biological System | IC 50 Value | Causality / Context |

| IGF-1R (Enzymatic) | Isolated Recombinant Kinase | 14 nM | Direct ATP-competitive inhibition in a cell-free environment[1]. |

| IGF-1R (Cellular) | IGF-1R KO Fibroblasts + Human IGF-1R | 48 nM | Inhibition of ligand-induced autophosphorylation. Shift due to intracellular ATP competition[2][4]. |

| InsR (Cellular) | CHO-T Cells + Human InsR | 186 nM | Preferential affinity for IGF-1R over IR (~4-fold selectivity in a cellular context)[2]. |

Systems-Level Impact: Overcoming AKT-Inhibitor Resistance

When estrogen receptor (ER)-positive breast cancer cells are treated with AKT inhibitors, the loss of negative feedback on IRS-1/2 leads to the hyperactivation of IGF-1R and IR[2][5]. AZD9362 effectively neutralizes this compensatory mechanism by blocking the upstream kinase activity.

Diagram: IGF-1R/IR signaling cascade and the synergistic intervention of AZD9362.

Validated Experimental Protocols

As an Application Scientist, ensuring the reproducibility of kinase inhibitor profiling requires self-validating experimental designs. Below are the optimized protocols for assessing AZD9362 binding affinity via autophosphorylation readouts[2].

Protocol A: Cellular Autophosphorylation Assay (IGF-1R & IR)

Rationale: We utilize CHO-T cells transfected with human IR because wild-type CHO cells lack endogenous IR. This prevents the formation of IGF-1R/IR hybrid receptors, ensuring the readout is strictly homodimeric IR autophosphorylation. For IGF-1R, fibroblasts from IGF-1R knockout mice stably transfected with human IGF-1R are used to maintain a similarly clean genetic background[2].

Step-by-Step Methodology:

-

Cell Seeding & Culture: Seed transfected CHO-T (for IR) or fibroblasts (for IGF-1R) in 6-well plates at 3×105 cells/well. Allow them to adhere overnight in complete growth medium (10% FBS).

-

Serum Starvation (Critical Step): Wash cells twice with PBS and incubate in a serum-free medium for 16-24 hours. Causality: Serum contains variable levels of exogenous growth factors. Starvation silences basal kinase activity, ensuring that subsequent receptor phosphorylation is strictly induced by the controlled addition of ligands.

-

Compound Pre-treatment: Prepare a serial dilution of AZD9362 (e.g., 1 nM to 10 µM) in DMSO. Add to the cells (final DMSO concentration <0.1%) and incubate for 1 hour at 37°C. Causality: This incubation allows the ATP-competitive inhibitor to equilibrate across the cell membrane and occupy the intracellular kinase domains prior to ligand stimulation.

-

Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human IGF-1 (for fibroblasts) or 10 nM Insulin (for CHO-T) for exactly 10 minutes.

-

Lysis & Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF). Causality: Phosphatase inhibitors are mandatory to "freeze" and preserve the transient phosphorylation state of the receptors.

-

Quantification (Western Blot/ELISA): Resolve lysates via SDS-PAGE. Probe with phospho-specific antibodies (e.g., anti-p-IGF-1R Tyr1131 / p-IR Tyr1146) and normalize against total IGF-1R or IR. Calculate the IC 50 using non-linear regression analysis.

Diagram: Step-by-step experimental workflow for the cellular autophosphorylation assay.

Conclusion

AZD9362 is a highly potent, orally bioavailable inhibitor that effectively targets the IGF-1R/IR axis[1][4]. While its primary affinity lies with IGF-1R (Enzymatic IC 50 : 14 nM), its capacity to inhibit the Insulin Receptor at slightly higher concentrations (Cellular IC 50 : 186 nM) makes it an invaluable asset for disrupting the compensatory survival signaling often seen in treatment-resistant cancers[2]. Careful experimental design, particularly the use of engineered cell lines devoid of hybrid receptors, is essential for accurately profiling the distinct binding affinities of such dual inhibitors.

References

-

Fox EM, et al. "Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation." Breast Cancer Research, 2013;15(4):R55. Available at:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin Receptor Isoforms in Physiology and Disease: An Updated View - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AZD9362 | IGF-1R inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

Discovery and Mechanistic Profiling of AZD9362: Overcoming Resistance in Estrogen-Deprived Breast Cancer

Executive Summary

The transition of estrogen receptor-positive (ER+) breast cancer from a hormone-dependent state to an endocrine-resistant phenotype remains a critical bottleneck in oncology. Long-term estrogen deprivation (LTED) therapies, such as aromatase inhibitors or fulvestrant, frequently induce a cellular adaptation where tumors become heavily reliant on the PI3K/AKT/mTOR signaling cascade. While targeting this node with AKT inhibitors seems logically sound, it triggers a robust compensatory feedback loop driven by the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (InsR)[1].

This technical guide dissects the discovery, medicinal chemistry, and systems biology of AZD9362 , a potent, selective, and orally bioavailable dual IGF-1R/InsR inhibitor[2]. By mapping the mechanistic rationale and providing self-validating experimental workflows, this whitepaper serves as a comprehensive blueprint for utilizing AZD9362 to sever autocrine feedback loops in resistant breast cancer models.

The Systems Biology of Endocrine Resistance

To understand the necessity of AZD9362, we must first analyze the causality of kinase inhibitor resistance in ER+ breast cancer.

When ER+ breast cancer cells are subjected to LTED, they downregulate classical estrogen signaling and upregulate receptor tyrosine kinases (RTKs) to maintain survival. Administering a catalytic AKT inhibitor (e.g., AZD5363) successfully blocks downstream mTOR activation but inadvertently relieves the negative feedback on the transcription factor FoxO3a .

Unphosphorylated FoxO3a translocates to the nucleus, driving the transcription of IGF ligands (IGF-I and IGF-II). These ligands are secreted into the microenvironment, creating an autocrine loop that hyperactivates IGF-1R and InsR[3]. This RTK activation subsequently reactivates PI3K, bypassing the AKT blockade and restoring tumor proliferation[1]. AZD9362 was specifically developed to neutralize this exact compensatory node.

Medicinal Chemistry: The Rational Design of AZD9362

The discovery of AZD9362 by AstraZeneca represents a masterclass in optimizing lipophilic ligand efficiency (LLE) and kinase selectivity[2]. Early-generation 2-anilino-pyrimidine IGF-1R inhibitors suffered from poor pharmacokinetic (PK) profiles and off-target toxicity.

The structural evolution of AZD9362 relied on two critical modifications:

-

Core Scaffold Replacement: The imidazo[1,2-a]pyridine group of earlier precursors was replaced with a pyrazolo[1,5-a]pyridine moiety. This shift significantly enhanced the compound's cellular potency against IGF-1R[2].

-

Amino-Pyrazole Substitution: The substitution of the amino-pyrazole group was the key to unlocking excellent kinase selectivity and achieving the PK parameters required for oral dosing[2].

The resulting molecule—(2R)-1-[4-(4-{[5-chloro-4-(pyrazolo[1,5-a]pyridin-3-yl)-2-pyrimidinyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)-1-piperidinyl]-2-hydroxy-1-propanone—functions as a reversible, ATP-competitive inhibitor of both IGF-1R and InsR[2],[4].

Quantitative Pharmacological Profiling

The following table summarizes the biochemical and cellular parameters of AZD9362, demonstrating its high intrinsic potency and favorable therapeutic window[4],[5].

| Parameter | Target / Assay | Value | Mechanistic Significance |

| Biochemical IC₅₀ | IGF-1R (Isolated Enzyme) | 14 nM | High intrinsic affinity for the ATP-binding pocket. |

| Biochemical IC₅₀ | InsR (Isolated Enzyme) | ~14 nM | Dual targeting capability prevents InsR-mediated bypass. |

| Cellular IC₅₀ | IGF-1R Autophosphorylation | 48 nM | Strong intracellular target engagement in murine fibroblasts. |

| Kinase Selectivity | CDK1/2/7/8/9 | 300–800 nM | Weak off-target inhibition; provides a wide therapeutic window. |

| Kinase Selectivity | 60-Kinase Panel | >100-fold margin | Minimal off-target toxicity, suitable for combination therapies. |

Pathway Visualization

The logical relationship between endocrine resistance, AKT inhibition, and the deployment of AZD9362 is visualized below.

Figure 1: Compensatory IGF-1R/InsR feedback loop induced by AKT inhibition and its blockade by AZD9362.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in controls and a clear explanation of the causality behind the experimental choice.

Protocol 1: In Vitro Target Engagement (IGF-1R Autophosphorylation Assay)

Objective: Validate AZD9362’s ability to inhibit intracellular IGF-1R activation.

-

Step 1: Cell Seeding & Serum Starvation. Seed murine fibroblasts stably expressing human IGF-1R. Starve cells in serum-free media for 24 hours.

-

Causality: Serum contains exogenous growth factors that cause high basal RTK phosphorylation. Starvation synchronizes the cells and isolates the specific response to our controlled IGF-1 spike.

-

-

Step 2: Compound Pre-incubation. Treat cells with a serial dilution of AZD9362 (1 nM to 1 µM) for 1 hour.

-

Causality: A 1-hour pre-incubation allows for intracellular equilibration and ensures the ATP-competitive inhibitor occupies the kinase domain prior to receptor activation.

-

-

Step 3: Ligand Stimulation. Pulse cells with 50 ng/mL recombinant human IGF-1 for exactly 10 minutes.

-

Causality: RTK autophosphorylation is a rapid, transient event. A 10-minute pulse captures the peak phosphorylation state before receptor internalization and degradation occur.

-

-

Step 4: Lysis & Western Blotting (The Validation Step). Lyse cells in RIPA buffer supplemented with sodium orthovanadate and protease inhibitors. Probe for p-IGF-1R (Tyr1131/1135/1136) and total IGF-1R.

-

Self-Validation: Total IGF-1R levels must remain constant across all lanes. A dose-dependent decrease in p-IGF-1R confirms on-target engagement, validating the IC₅₀ of ~48 nM[5].

-

Protocol 2: In Vivo Synergistic Efficacy in MCF-7/LTED Xenografts

Objective: Demonstrate that combining AZD9362 with an AKT inhibitor (AZD5363) induces tumor regression in endocrine-resistant breast cancer[1].

-

Step 1: Ovariectomy & Acclimatization. Perform bilateral ovariectomies on female athymic nude mice 7 days prior to tumor implantation.

-

Causality: Removing endogenous ovarian estrogen ensures the tumor's survival is strictly dependent on its LTED-adapted PI3K/AKT hyperactivation, accurately mimicking the clinical post-menopausal, aromatase-inhibitor-treated state.

-

-

Step 2: Tumor Implantation. Inject MCF-7/LTED cells (conditioned to long-term estrogen deprivation) subcutaneously in a 1:1 Matrigel suspension.

-

Step 3: Dosing Regimen. Once tumors reach ~200 mm³, randomize into four arms: Vehicle, AZD5363 alone, AZD9362 alone (25 mg/kg, p.o.), and Combination[4].

-

Causality: Oral gavage (p.o.) is used because AZD9362 was specifically optimized for oral bioavailability[2].

-

-

Step 4: Pharmacodynamic (PD) Monitoring (The Validation Step). Harvest a subset of tumors at 4 hours post-dose. Perform ELISAs for p-AKT (T308) and p-IGF-1R.

-

Self-Validation: The AZD5363-alone arm should show increased p-IGF-1R (proving the compensatory feedback loop exists). The Combination arm must show suppression of both markers. This PD data proves that any observed macroscopic tumor shrinkage is mechanistically linked to the dual pathway blockade.

-

Translational Outlook

The discovery of AZD9362 provides a critical tool for dismantling the adaptive resistance mechanisms of estrogen-deprived breast cancers[2],[1]. By proving that the efficacy of targeted therapies (like AKT inhibitors) is often limited by predictable, pathway-level feedback loops, AZD9362 underscores the necessity of rational polypharmacology. Future clinical paradigms will increasingly rely on such dual-blockade strategies to achieve durable responses in hormone-independent malignancies.

References

-

Boyd, S., Lenz, E. M., Lach, F., Curwen, J. O., et al. "Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R)." Journal of Medicinal Chemistry, 2016. URL:[Link]

-

Fox, E. M., Kuba, M. G., Miller, T. W., Davies, B. R., Arteaga, C. L. "Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation." Breast Cancer Research, 2013. URL:[Link]

Sources

- 1. Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AZD9362 | IGF-1R inhibitor | Probechem Biochemicals [probechem.com]

Application Note: Formulation and In Vivo Oral Gavage Protocol for AZD9362 in Murine Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Quality Control Protocol

Introduction & Mechanistic Rationale

AZD9362 is a potent, orally bioavailable, ATP-competitive dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (InsR)[1]. In preclinical oncology, particularly in hormone-independent breast cancer and head-and-neck squamous cell carcinoma models, AZD9362 is strategically utilized to abrogate resistance mechanisms induced by PI3K/AKT pathway inhibitors.

The Causality of Combination Therapy: When tumors are treated with AKT inhibitors (such as AZD5363), the blockade of downstream signaling triggers a compensatory autocrine feedback loop, leading to the hyperactivation of IGF-1R and InsR. Co-administration of AZD9362 neutralizes this feedback upregulation, synergistically collapsing the survival pathway and driving tumor regression ([1]).

Figure 1: Mechanism of Action for AZD9362 neutralizing AKT-inhibitor induced feedback loops.

Formulation Chemistry & Causality

Small-molecule kinase inhibitors like AZD9362 typically exhibit high lipophilicity and poor aqueous solubility. Attempting to dissolve them in pure saline results in precipitation, leading to inaccurate dosing and fatal embolisms if injected, or poor absorption if given orally.

To achieve a uniform dose for oral gavage (PO), AZD9362 must be formulated as a homogenous microsuspension. The industry-standard vehicle for such compounds is 0.5% Carboxymethylcellulose (CMC) supplemented with 0.1% Tween 80 ([2]).

-

The Role of CMC (Viscosity Modifier): CMC acts as a hydrocolloid polymer. By increasing the kinematic viscosity of the aqueous phase, it drastically reduces the sedimentation rate of the suspended AZD9362 particles (governed by Stokes' Law). This ensures the suspension remains homogenous during the time it takes to draw the dose and administer it to the animal.

-

The Role of Tween 80 (Surfactant): Tween 80 is a non-ionic surfactant. It lowers the interfacial tension between the highly hydrophobic AZD9362 powder and the aqueous CMC vehicle. Without Tween 80, the drug powder would float on the surface and agglomerate; the surfactant allows the powder to be properly "wetted" and evenly dispersed[3].

Quantitative Data Summaries

Table 1: AZD9362 In Vivo Dosing Parameters

| Parameter | Specification | Scientific Rationale |

| Standard Dose | 25 mg/kg/day | Validated efficacious dose for inducing tumor regression in MCF-7 xenografts without excessive systemic toxicity[1]. |

| Route of Admin. | Oral Gavage (PO) | Mimics the intended clinical route of administration for small-molecule inhibitors; assesses gastrointestinal absorption. |

| Dosing Volume | 10 mL/kg (10 µL/g) | Exceeding 10 mL/kg in mice causes severe gastric distension, leading to reflux and aspiration pneumonia. |

| Target Concentration | 2.5 mg/mL | Calculated based on a 25 mg/kg dose delivered in a 10 mL/kg volume ( 25÷10=2.5 ). |

Table 2: Standard Suspension Vehicle Composition

| Component | Concentration | Function in Formulation |

| Carboxymethylcellulose | 0.5% (w/v) | Suspending agent; prevents rapid particle sedimentation[2]. |

| Tween 80 (Polysorbate 80) | 0.1% (v/v) | Wetting agent; prevents hydrophobic particle aggregation. |

| Sterile ddH₂O or Saline | Balance (to 100%) | Bulk solvent carrier. |

Step-by-Step Protocol: Formulation & Oral Gavage

As a self-validating system, this protocol includes built-in Quality Control (QC) checkpoints to ensure experimental trustworthiness.

Phase 1: Vehicle Preparation

-

Heat 100 mL of sterile ddH₂O to 60°C on a magnetic stir plate.

-

Create a vortex in the water using a stir bar. Slowly sift 0.5 g of medium-viscosity CMC powder directly into the vortex. Causality: Dumping the powder all at once will cause the outer layer of the polymer to hydrate instantly, forming an impenetrable "fish-eye" clump that will not dissolve.

-

Add 100 µL of Tween 80 using a positive displacement pipette (due to the high viscosity of Tween).

-

Stir for 2 hours until completely dissolved, then cool to room temperature.

-

QC Checkpoint 1: Inspect the vehicle against a light source. It must be completely transparent with no visible polymer aggregates.

Phase 2: Compounding the AZD9362 Suspension

-

Calculate & Weigh: For a cohort requiring 10 mL of formulation, weigh exactly 25.0 mg of AZD9362 powder into a glass vial. (Field Insight: Avoid plastic tubes for initial compounding, as highly lipophilic drugs can adsorb to the plastic walls, reducing the effective titer).

-

Trituration (Wetting): Add 1.0 mL of the vehicle to the powder. Vortex vigorously for 2 minutes to form a smooth, uniform paste. Causality: Creating a concentrated paste first ensures the mechanical shear forces break apart powder aggregates before bulk dilution.

-

Bulk Dilution: Gradually add the remaining 9.0 mL of vehicle in 2 mL increments, vortexing for 30 seconds between each addition.

-

Sonication: Place the glass vial in a bath sonicator for 15 minutes. Maintain the bath temperature below 30°C (add ice if necessary) to prevent thermal degradation of the API.

-

QC Checkpoint 2 (Sedimentation Test): Allow the suspension to sit undisturbed for 10 minutes on the bench. If rapid sedimentation or phase separation occurs, the particle size remains too large. Repeat sonication until a stable, milky microsuspension is achieved.

Phase 3: In Vivo Oral Gavage Execution

Causality of Technique: Mice are obligate nasal breathers. Improper restraint or esophageal trauma can lead to vocalization, gasping, and fatal aspiration of the suspension into the lungs.

-

Measurement: Measure a 20G or 22G bulb-tipped gavage needle from the corner of the mouse's mouth to the xiphoid process. This indicates the maximum safe insertion depth to reach the stomach without puncturing the gastric wall.

-

Resuspension: Invert the AZD9362 vial 5 times immediately prior to drawing the dose into the syringe to guarantee dose uniformity.

-

Restraint: Secure the mouse firmly by the scruff. Gently extend the neck so that the head, neck, and torso form a straight vertical line. Causality: This posture straightens the esophagus, providing a linear anatomical pathway for the rigid needle.

-

Insertion: Insert the bulb tip into the diastema (the toothless gap between the incisors and molars). Slide the needle gently over the dorsal surface of the tongue and down the esophagus. Never force the needle. If resistance is encountered, withdraw immediately, allow the mouse to swallow, and realign.

-

Dosing: Once the target depth is reached, dispense the calculated volume (e.g., 200 µL for a 20 g mouse) smoothly over 2-3 seconds.

-

Withdrawal & Monitoring: Withdraw the needle gently following the same angle of entry. Observe the animal for 3 minutes for any signs of respiratory distress, fluid at the nares, or lethargy.

Figure 2: Step-by-step workflow for the formulation and oral gavage administration of AZD9362.

References

-

Title: Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation Source: Breast Cancer Research (NIH / PMC) URL: [Link]

-

Title: IGF2 Mediates Resistance to Isoform-Selective-Inhibitors of the PI3K in HPV Positive Head and Neck Cancer Source: Cancers (NIH / PMC) URL: [Link]

-

Title: Combining AZD8931, a novel EGFR/HER2/HER3 signalling inhibitor, with AZD5363 limits AKT inhibitor induced feedback and enhances antitumour efficacy in HER2-amplified breast cancer models Source: International Journal of Oncology (ResearchGate) URL: [Link]

-

Title: Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis Source: ACS Pharmacology & Translational Science URL: [Link]

Sources

- 1. Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IGF2 Mediates Resistance to Isoform-Selective-Inhibitors of the PI3K in HPV Positive Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Note: Overcoming AKT Inhibitor Resistance via Dual Blockade of AKT and IGF-1R/InsR

Target Audience: Oncology Researchers, Translational Scientists, and Preclinical Drug Development Professionals Focus: Combination Therapy of AZD5363 (Capivasertib) and AZD9362

Executive Summary

Targeting the PI3K/AKT/mTOR signaling axis is a cornerstone of modern targeted oncology, particularly in estrogen receptor-positive (ER+) breast cancers that have acquired resistance to endocrine therapies[1]. However, monotherapy with catalytic AKT inhibitors such as AZD5363 (Capivasertib) frequently triggers a rapid, compensatory feedback loop. Inhibition of AKT relieves the suppression of FOXO transcription factors, driving the upregulation of receptor tyrosine kinases (RTKs)—specifically the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (InsR)—alongside their autocrine ligands[1][2].

This application note details the mechanistic rationale, pharmacological profiles, and optimized experimental protocols for the synergistic combination of AZD5363 and AZD9362 (a potent dual IGF-1R/InsR inhibitor). By deploying this combination, researchers can completely abrogate the RTK-mediated survival feedback mechanism, converting a transient cytostatic response into robust, sustained tumor regression[2][3].

Mechanistic Rationale & Causality

When designing targeted combination regimens, anticipating the dynamic rewiring of the kinome is critical. AZD5363 potently inhibits AKT1, AKT2, and AKT3, leading to the dephosphorylation of downstream effector proteins such as PRAS40, GSK3β, and S6K[1].

The Feedback Challenge: Under baseline conditions, active AKT phosphorylates and sequesters FOXO3a in the cytoplasm. AZD5363-mediated AKT blockade induces the nuclear translocation of unphosphorylated FOXO3a. In ER+ breast cancer models, FOXO3a acts in concert with ERα to transcribe IGF-I and IGF-II[2]. These ligands bind to the newly upregulated IGF-1R/InsR on the cell surface, reactivating PI3K and driving paradoxical hyperphosphorylation of AKT at T308 and S473[1].

The Synergistic Solution: By introducing AZD9362, an ATP-competitive inhibitor of IGF-1R/InsR, this autocrine loop is severed at the receptor level[2][3]. The dual blockade ensures that the compensatory survival signals cannot bypass the AKT inhibition, leading to synergistic apoptosis.

Figure 1: Mechanism of AZD5363-induced feedback loop and synergistic blockade by AZD9362.

Pharmacological Profiles & Quantitative Data

To ensure rigorous experimental design, the biochemical and pharmacological properties of both compounds must dictate dosing schedules. AZD5363 is a highly selective pan-AKT inhibitor, while AZD9362 provides the necessary selectivity against IGF-1R and InsR without off-target toxicity[4][5][6].

| Compound | Target Kinase(s) | Enzymatic IC₅₀ | In Vitro Dosing Range | In Vivo Dosing Schedule |

| AZD5363 (Capivasertib) | AKT1 / AKT2 / AKT3 | 3 nM / 7 nM / 7 nM | 0.1 – 3.0 µM | 100 – 150 mg/kg p.o. (BID or 4-on/3-off) |

| AZD9362 | IGF-1R / InsR | 14 nM | 0.5 – 2.0 µM | 25 mg/kg p.o. (QD) |

Experimental Protocols

Protocol 1: In Vitro Synergy Profiling (6x6 Dose Matrix)

Objective: To quantify the synergistic interaction between AZD5363 and AZD9362 in Long-Term Estrogen Deprived (LTED) breast cancer models (e.g., MCF-7/LTED).

Expertise Insight (Causality): Why use a 6x6 matrix instead of a single fixed-ratio combination? The feedback loop activation is highly concentration-dependent. A full matrix allows for the calculation of Loewe additivity or Bliss independence scores across a spectrum of sub-lethal to lethal doses, capturing the exact concentration window where the RTK feedback loop is most active.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7/LTED cells at a density of 3,000 cells/well in a 96-well plate using phenol red-free DMEM supplemented with 10% dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS)[2]. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare 10 mM stock solutions of AZD5363 and AZD9362 in 100% DMSO.

-

Matrix Dosing:

-

Serially dilute AZD5363 horizontally across the plate to achieve final concentrations of 0, 0.1, 0.3, 1.0, 3.0, and 10.0 µM.

-

Serially dilute AZD9362 vertically to achieve final concentrations of 0, 0.1, 0.25, 0.5, 1.0, and 2.0 µM.

-

Self-Validation Step: Ensure final DMSO concentration remains constant at ≤0.1% across all wells to prevent solvent-induced cytotoxicity.

-

-

Incubation & Readout: Incubate for 5 to 7 days. Replenish media and drugs every 3 days to maintain constant target suppression[2].

-

Viability Assay: Assess cell viability using CellTiter-Glo® Luminescent Cell Viability Assay. Calculate synergy scores using the Loewe additivity model.

Protocol 2: In Vivo Xenograft Dosing Schedule

Objective: To evaluate the combination efficacy in MCF-7/LTED murine xenograft models.

Expertise Insight (Causality): Why use an intermittent schedule for AZD5363 but continuous dosing for AZD9362? AKT plays a vital physiological role in glucose homeostasis; continuous high-dose AKT inhibition can lead to systemic toxicity (e.g., hyperglycemia). Intermittent dosing (e.g., 4 days on, 3 days off) mitigates this while maintaining anti-tumor efficacy[6]. Conversely, continuous daily dosing of AZD9362 is required because the transcriptional upregulation of IGF-1R/InsR is persistent and rapidly rebounds if the RTK inhibitor is withdrawn[2].

Step-by-Step Methodology:

-

Tumor Implantation: Inject 5 × 10⁶ MCF-7/LTED cells suspended in 50% Matrigel subcutaneously into the flanks of ovariectomized athymic nude mice (devoid of estrogen supplementation)[1][3].

-

Randomization: Once tumors reach an average volume of 150–200 mm³, randomize mice into four cohorts (n=8/group): Vehicle, AZD5363 monotherapy, AZD9362 monotherapy, and Combination.

-

Formulation:

-

AZD5363: Formulate in 10% DMSO / 25% Kleptose HPB in purified water.

-

AZD9362: Formulate in 0.5% Hydroxypropyl methylcellulose (HPMC) / 0.1% Tween 80.

-

-

Dosing Regimen:

-

Monitoring: Measure tumor volumes via calipers bi-weekly. Monitor body weight daily to ensure toxicity does not exceed a 15% weight loss threshold.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm target engagement and feedback suppression via Western Blotting of tumor lysates.

Expertise Insight (Causality): Why measure both p-AKT (T308/S473) and downstream p-PRAS40? AZD5363 is a catalytic inhibitor that paradoxically increases p-AKT levels due to the loss of negative feedback, even while downstream signaling (e.g., p-PRAS40) is successfully blocked[1]. The addition of AZD9362 should completely abrogate this paradoxical p-AKT hyperphosphorylation, serving as a definitive biomarker of successful combination therapy[2].

Step-by-Step Methodology:

-

Tissue Harvesting: Harvest xenograft tumors 4 hours post-final dose. Snap-freeze immediately in liquid nitrogen to preserve transient phosphorylation states[2].

-

Lysis: Homogenize tissue in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.

-

Immunoblotting: Resolve 30 µg of protein lysate via SDS-PAGE. Transfer to PVDF membranes.

-

Primary Antibodies: Probe for p-IGF-1R (Tyr1131)/p-InsR (Tyr1146), total IGF-1R, p-AKT (Ser473 and Thr308), total AKT, p-PRAS40 (Thr246), and β-actin (loading control).

-

Validation: Successful dual inhibition is confirmed if combination lysates show suppressed p-PRAS40 (confirming AZD5363 activity) alongside suppressed p-IGF-1R and normalized/reduced p-AKT (confirming AZD9362 blockade of the feedback loop)[1][2].

References

-

Fox EM, Kuba MG, Miller TW, Davies BR, Arteaga CL. "Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation". Breast Cancer Research, 2013;15(4):R55. URL:[Link]

-

AstraZeneca. "AZD5363 - Open Innovation". AstraZeneca Preclinical Pharmacology. URL: [Link]

Sources

- 1. Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AZD9362 | IGF-1R inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AZD5363 [openinnovation.astrazeneca.com]

Measuring IGF-1R Autophosphorylation Inhibition by AZD9362: An Application Note and Protocol

Introduction: The Critical Role of IGF-1R in Cellular Signaling and Oncology

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell proliferation, growth, and survival.[1] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes a conformational change leading to autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2][3][4] This autophosphorylation event is the linchpin of IGF-1R activation, creating docking sites for various substrate proteins, such as Insulin Receptor Substrate (IRS) and Shc.[5][6] The recruitment of these substrates initiates a cascade of downstream signaling events, most notably through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which are fundamental for normal physiological processes.[1][5]

However, dysregulation of the IGF-1R signaling axis, often through receptor overexpression, is a hallmark of many malignancies.[5] The constitutive activation of IGF-1R can drive unabated cell division, protect cancer cells from apoptosis, and contribute to metastasis, making it a compelling target for therapeutic intervention in oncology.[2][5]

AZD9362 is a potent and selective, orally bioavailable small molecule inhibitor of IGF-1R.[7] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of the receptor and, consequently, its autophosphorylation.[2][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to accurately measure the inhibition of IGF-1R autophosphorylation by AZD9362 in a cell-based setting. We will detail two robust methods: Western Blotting and a quantitative Enzyme-Linked Immunosorbent Assay (ELISA).

Visualizing the IGF-1R Signaling Pathway and the Point of Inhibition

To conceptualize the mechanism of action of AZD9362, it is essential to visualize the IGF-1R signaling cascade.

Caption: IGF-1R signaling pathway and the inhibitory action of AZD9362.

Experimental Design and Workflow

A well-controlled experiment is paramount to obtaining reliable and reproducible data. The general workflow for assessing the inhibitory effect of AZD9362 on IGF-1R autophosphorylation is as follows:

Caption: General experimental workflow for measuring IGF-1R autophosphorylation inhibition.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent/Material | Supplier (Example) | Purpose |

| Cell Line (e.g., MCF-7, HEK293) | ATCC | Model system with IGF-1R expression |

| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | Cell growth and maintenance |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Supplement for cell growth |

| Penicillin-Streptomycin | Thermo Fisher Scientific | Antibiotic for cell culture |

| Recombinant Human IGF-1 | R&D Systems | Ligand to stimulate IGF-1R |

| AZD9362 | MedChemExpress, ProbeChem | IGF-1R Inhibitor |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for AZD9362 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | Cell lysis and protein extraction |

| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | Prevent protein degradation and dephosphorylation |

| BCA Protein Assay Kit | Thermo Fisher Scientific | Protein concentration determination |

| Primary Antibody: anti-p-IGF-1R (e.g., Tyr1131, Tyr1135/1136) | Cell Signaling Technology, Abcam | Detection of phosphorylated IGF-1R |

| Primary Antibody: anti-total IGF-1Rβ | Cell Signaling Technology, Abcam | Loading control for Western Blot |

| Primary Antibody: anti-GAPDH or β-actin | Cell Signaling Technology, Abcam | Loading control for Western Blot |

| HRP-conjugated Secondary Antibody | Cell Signaling Technology, Abcam | Detection of primary antibodies |

| PVDF Membrane | MilliporeSigma | Protein transfer in Western Blot |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | Chemiluminescent detection |

| Phospho-IGF-1R ELISA Kit | Abcam, RayBiotech | Quantitative detection of p-IGF-1R |

Protocol 1: Western Blot Analysis of IGF-1R Autophosphorylation

Western blotting provides a semi-quantitative method to visualize the inhibition of IGF-1R autophosphorylation.

1. Cell Culture and Treatment: a. Seed cells (e.g., MCF-7) in 6-well plates and allow them to reach 70-80% confluency. b. Serum-starve the cells for at least 4 hours to reduce basal receptor phosphorylation. c. Prepare a stock solution of AZD9362 in DMSO. It is soluble at 10 mM in DMSO. For long-term storage, store the solid powder at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months. d. Pre-treat the cells with varying concentrations of AZD9362 (e.g., 0, 1, 10, 50, 100, 500 nM) for 1-2 hours. The reported IC50 for autophosphorylation inhibition is 48 nM, so this range should effectively capture the dose-response. e. Stimulate the cells with IGF-1 (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated, vehicle-treated control.

2. Cell Lysis and Protein Quantification: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is generally preferred over milk to reduce background. f. Incubate the membrane with the primary antibody against p-IGF-1R overnight at 4°C. g. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Visualize the bands using an ECL substrate and an imaging system. i. Strip the membrane and re-probe for total IGF-1Rβ and a loading control like GAPDH or β-actin to ensure equal protein loading.

Protocol 2: ELISA for Quantitative Measurement of IGF-1R Autophosphorylation

ELISA offers a more quantitative and higher-throughput alternative to Western blotting. Several commercially available kits are designed to specifically measure phosphorylated IGF-1R.

1. Cell Culture, Treatment, and Lysis: a. Follow the same procedure for cell culture, serum starvation, AZD9362 treatment, and IGF-1 stimulation as described in the Western Blot protocol, typically using a 96-well plate format. b. Lyse the cells directly in the wells using the lysis buffer provided with the ELISA kit, which often includes protease and phosphatase inhibitors.

2. ELISA Procedure (General Steps, refer to specific kit manual): a. The ELISA plate is typically pre-coated with a capture antibody that binds to total IGF-1R. b. Add the cell lysates to the wells and incubate to allow the IGF-1R to bind to the capture antibody. c. Wash the wells to remove unbound cellular components. d. Add a detection antibody that specifically recognizes the phosphorylated form of IGF-1R (e.g., anti-p-IGF-1R Tyr1135/1136). This antibody is often conjugated to an enzyme like HRP or is later detected by an HRP-conjugated secondary antibody. e. Wash the wells to remove the unbound detection antibody. f. Add a TMB substrate, which will react with HRP to produce a colorimetric signal. g. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

For Western Blotting:

-

Densitometry analysis can be performed on the bands corresponding to p-IGF-1R.

-

Normalize the p-IGF-1R signal to the total IGF-1Rβ signal to account for any variations in receptor expression.

-

Further normalization to a loading control (GAPDH or β-actin) can also be performed.

-

Plot the normalized p-IGF-1R signal against the concentration of AZD9362.

For ELISA:

-

The absorbance values are directly proportional to the amount of phosphorylated IGF-1R.

-

Normalize the data to a total IGF-1R or cell number control if available in the kit.

-

Plot the normalized absorbance values against the concentration of AZD9362.

IC50 Determination: From the dose-response curve generated from either method, the half-maximal inhibitory concentration (IC50) of AZD9362 can be calculated using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism).

| Parameter | Description | Expected Value for AZD9362 |

| IC50 (Enzymatic) | Concentration of inhibitor required to reduce the enzymatic activity of IGF-1R by 50%. | 14 nM[7] |

| IC50 (Cell-based Autophosphorylation) | Concentration of inhibitor required to reduce IGF-1 induced autophosphorylation in cells by 50%. | 48 nM |

Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak p-IGF-1R Signal | Inactive IGF-1 ligand. | Use a fresh or validated batch of IGF-1. |

| Insufficient stimulation time. | Optimize the IGF-1 stimulation time (typically 5-15 minutes). | |

| Phosphatase activity in lysate. | Ensure fresh and potent phosphatase inhibitors are used in the lysis buffer. | |

| Poor antibody quality. | Use a validated phospho-specific antibody at the recommended dilution. | |

| High Background in Western Blot | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., 5% BSA). |

| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |

| Insufficient washing. | Increase the number and duration of wash steps. | |

| Variable Results | Inconsistent cell number or confluency. | Ensure consistent cell seeding density and confluency at the time of the experiment. |

| Inaccurate pipetting. | Use calibrated pipettes and proper technique. | |

| Degradation of AZD9362. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. |

Conclusion

The protocols detailed in this application note provide robust and reliable methods for measuring the inhibitory effect of AZD9362 on IGF-1R autophosphorylation. By carefully controlling experimental conditions and utilizing either Western blotting for visual confirmation or ELISA for quantitative analysis, researchers can accurately determine the potency of AZD9362 and similar inhibitors. This is a critical step in the preclinical evaluation of novel therapeutics targeting the IGF-1R signaling pathway, a pathway of significant interest in cancer drug discovery.

References

-

Herald Scholarly Open Access. (2021, June 29). Therapeutic Significance of IGF1R Cell Signaling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, October 4). The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). IGF-1 Signaling Pathway. Retrieved from [Link]

-

MDPI. (2023, October 12). The IGF1 Signaling Pathway. Retrieved from [Link]

-

QIAGEN. (n.d.). IGF-1 Signaling. Retrieved from [Link]

-

Reactome. (n.d.). IGF1R signaling cascade. Retrieved from [Link]

-

eLife. (n.d.). How IGF-1 activates its receptor. Retrieved from [Link]

-

ResearchGate. (2016, August 24). How to detect IGF-1R phosphorylation by western blot? Retrieved from [Link]

-

Antibodies.com. IGF1R (phospho Tyr1161) Cell Based ELISA Kit (A102076). Retrieved from [Link]

-

RayBiotech. Human Phospho-IGF1R (Y1165/1166) Kit. Retrieved from [Link]

-

RayBiotech. Human Phosphotyrosine IGF-1R ELISA Kit. Retrieved from [Link]

-

DC Chemicals. AZD9362|AZD-9362|IGF-IR/InsR inhibitor. Retrieved from [Link]

-

Wikipedia. (n.d.). Insulin-like growth factor 1 receptor. Retrieved from [Link]

-

PubMed. (2004, July 1). Inhibition of insulin-like growth factor I receptor autophosphorylation by novel 6-5 ring-fused compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot assay of IGF-1R signaling. MCF-7, T47D, and HeLa cell.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2007, July 10). Autoinhibition of the insulin-like growth factor I receptor by the juxtamembrane region. Retrieved from [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imligroup.com [imligroup.com]

- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AZD9362 | IGF-1R inhibitor | Probechem Biochemicals [probechem.com]

- 8. enersys.com [enersys.com]

Probing the Pharmacodynamics of AKT Inhibition: A Detailed Western Blot Protocol for Downstream Signaling Analysis Following AZD5363 Treatment

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively measure the pharmacodynamic effects of the pan-AKT inhibitor, AZD5363 (Capivasertib), on downstream AKT/mTOR signaling pathways using Western blotting. This document offers a detailed, step-by-step protocol, explains the scientific rationale behind key experimental choices, and provides guidance on data interpretation, ensuring a robust and self-validating experimental design.

Scientific Background: Targeting the PI3K/AKT/mTOR Pathway with AZD5363

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, governing essential processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] Central to this cascade is AKT (also known as Protein Kinase B), a serine/threonine kinase that, once activated, phosphorylates a multitude of downstream substrates to orchestrate these cellular responses.[1][5]

AZD5363 is a potent, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[5][6][7][8] By blocking the kinase activity of AKT, AZD5363 effectively abrogates the phosphorylation of its downstream effectors, leading to cell growth inhibition and, in some cases, apoptosis.[3] Western blotting is an indispensable technique to elucidate the on-target effects of AZD5363 by quantifying the changes in the phosphorylation status of key downstream proteins. This allows for a direct assessment of the inhibitor's pharmacodynamic activity and helps to determine its effective concentration and duration of action.[9]

This protocol will focus on analyzing the phosphorylation of core components of the AKT/mTOR signaling pathway: AKT itself, mTOR, and the downstream effector S6 Kinase (S6K).

Signaling Pathway and Experimental Workflow Overview

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the Western blot analysis.

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AZD5363 [label="AZD5363", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth, Proliferation, Survival", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> AKT [label="Activation"]; AZD5363 -> AKT [arrowhead=tee, color="#EA4335", label="Inhibition"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> S6K [label="Phosphorylation (Thr389)"]; S6K -> Downstream; }

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of AZD5363.// Nodes A [label="1. Cell Culture & AZD5363 Treatment"]; B [label="2. Cell Lysis & Protein Quantification"]; C [label="3. SDS-PAGE"]; D [label="4. Protein Transfer to Membrane"]; E [label="5. Blocking"]; F [label="6. Primary Antibody Incubation\n(p-AKT, p-mTOR, p-S6K)"]; G [label="7. Secondary Antibody Incubation"]; H [label="8. Chemiluminescent Detection"]; I [label="9. Stripping & Re-probing\n(Total AKT, mTOR, S6K, Loading Control)"]; J [label="10. Data Analysis"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }

Caption: A streamlined workflow for the Western Blotting procedure.Materials and Reagents

Reagents

-

Cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS, Penicillin-Streptomycin)

-

AZD5363 (Capivasertib)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[2][10]

-

Protein assay reagent (e.g., BCA or Bradford assay kit)

-

Laemmli sample buffer (4x or 6x)[11]

-

SDS-PAGE gels (precast or hand-casted)

-

Running buffer (e.g., Tris-Glycine-SDS)

-

Transfer buffer (e.g., Tris-Glycine with methanol)

-

PVDF or nitrocellulose membranes[12]

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST or non-fat dry milk in TBST)[13]

-

Tris-buffered saline with Tween 20 (TBST)

-

Primary antibodies (see Table 1 for recommendations)

-

HRP-conjugated secondary antibodies

Recommended Primary Antibodies

| Target Protein | Recommended Dilution | Supplier (Example) |

| Phospho-AKT (Ser473) | 1:1000 | Cell Signaling Technology |

| Total AKT | 1:1000 | Cell Signaling Technology |

| Phospho-mTOR (Ser2448) | 1:1000 | Cell Signaling Technology |

| Total mTOR | 1:1000 | Cell Signaling Technology |

| Phospho-p70 S6 Kinase (Thr389) | 1:1000 | Cell Signaling Technology |

| Total p70 S6 Kinase | 1:1000 | Cell Signaling Technology |

| GAPDH or β-Actin (Loading Control) | 1:1000 - 1:5000 | Various |

Detailed Experimental Protocol

Cell Culture and AZD5363 Treatment

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

AZD5363 Preparation: Prepare a stock solution of AZD5363 in DMSO. Further dilute the stock in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all treatments, including the vehicle control, does not exceed 0.1% to avoid solvent-induced cellular stress.

-

Treatment: Once cells have reached the desired confluency, replace the existing medium with fresh medium containing the various concentrations of AZD5363 or a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 24 hours). A time-course experiment is recommended to determine the optimal treatment time.

Cell Lysis and Protein Quantification

-

Cell Harvest: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[10]

-

Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2][10]

-

Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing periodically.[10]

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[2][10]

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.[10]

SDS-PAGE and Protein Transfer

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix the normalized protein lysates (typically 20-40 µg per lane) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[10]

-

Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder onto an SDS-PAGE gel. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[2]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12] A wet transfer at 100 V for 60-90 minutes at 4°C is a common and effective method.[2][11]

Immunoblotting and Detection

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2] For phospho-specific antibodies, BSA is generally preferred over non-fat milk as milk contains phosphoproteins that can increase background.[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-AKT Ser473) at the recommended dilution in 5% BSA/TBST. This incubation is typically performed overnight at 4°C with gentle shaking to enhance signal specificity.[2][16]

-

Washing: The following day, wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[2][10]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at a dilution of 1:2000 to 1:5000 in 5% BSA/TBST for 1 hour at room temperature.[2]

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Signal Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[2] Capture the chemiluminescent signal using a CCD-based imaging system or X-ray film.[14][15][17]

Stripping and Re-probing for Total Protein and Loading Control

To ensure accurate quantification, it is crucial to normalize the phosphorylated protein signal to the total protein level.

-

Stripping: After imaging, wash the membrane with a commercial stripping buffer or a lab-prepared mild stripping buffer to remove the primary and secondary antibodies.

-

Re-blocking: Re-block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[2]

-

Re-probing: Incubate the membrane with the primary antibody for the corresponding total protein (e.g., anti-total AKT) overnight at 4°C. Repeat the washing, secondary antibody incubation, and detection steps as described above.

-

Loading Control: For a final normalization step, the membrane can be stripped and re-probed again with an antibody against a housekeeping protein such as GAPDH or β-actin.

Data Analysis and Interpretation

-

Densitometry: Use image analysis software (e.g., ImageJ) to perform densitometric analysis of the Western blot bands.

-

Normalization:

-